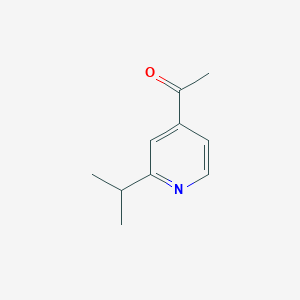
1-(2-Isopropylpyridin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isopropylpyridin-4-yl)ethanone, also known as IPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a ketone derivative of pyridine and has a molecular formula of C12H15NO. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Mécanisme D'action
The mechanism of action of 1-(2-Isopropylpyridin-4-yl)ethanone is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
1-(2-Isopropylpyridin-4-yl)ethanone has been shown to have a range of biochemical and physiological effects, including reducing inflammation, reducing pain, and reducing fever. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Isopropylpyridin-4-yl)ethanone in lab experiments is its high yield of synthesis, which makes it a cost-effective compound for research purposes. However, one of the limitations of using 1-(2-Isopropylpyridin-4-yl)ethanone is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2-Isopropylpyridin-4-yl)ethanone, including the development of new drugs based on its anti-inflammatory and analgesic properties, the study of its potential applications in material science, and the investigation of its mechanism of action at the molecular level. Additionally, further research is needed to determine the full range of biochemical and physiological effects of 1-(2-Isopropylpyridin-4-yl)ethanone and to explore its potential as a therapeutic agent for various diseases and conditions.
Méthodes De Synthèse
The synthesis of 1-(2-Isopropylpyridin-4-yl)ethanone can be achieved through various methods, including the reaction of 2-acetylpyridine with isopropyl magnesium bromide, the reaction of 2-acetylpyridine with isopropylamine, and the reaction of 2-acetylpyridine with isopropyl alcohol. The most commonly used method is the reaction of 2-acetylpyridine with isopropyl magnesium bromide, which yields 1-(2-Isopropylpyridin-4-yl)ethanone in high yields.
Applications De Recherche Scientifique
1-(2-Isopropylpyridin-4-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, 1-(2-Isopropylpyridin-4-yl)ethanone has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
Numéro CAS |
123005-19-6 |
|---|---|
Nom du produit |
1-(2-Isopropylpyridin-4-yl)ethanone |
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-(2-propan-2-ylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(2)10-6-9(8(3)12)4-5-11-10/h4-7H,1-3H3 |
Clé InChI |
JSAWKZCSEUZTSI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CC(=C1)C(=O)C |
SMILES canonique |
CC(C)C1=NC=CC(=C1)C(=O)C |
Synonymes |
Ethanone, 1-[2-(1-methylethyl)-4-pyridinyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



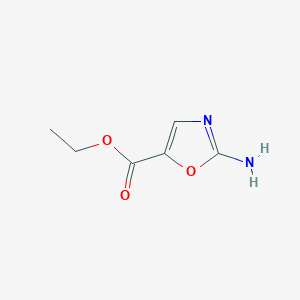

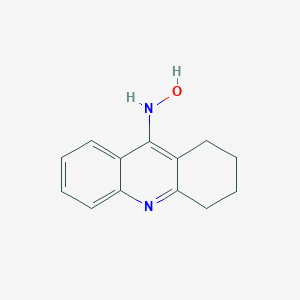

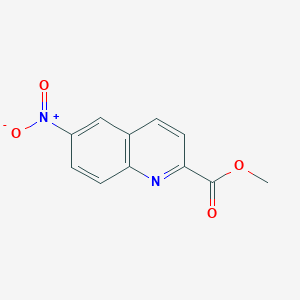
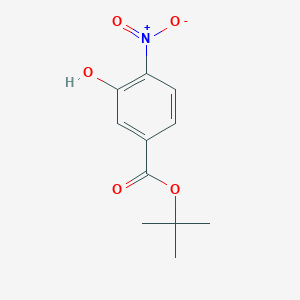
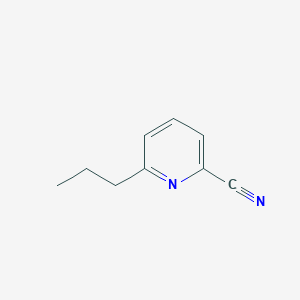
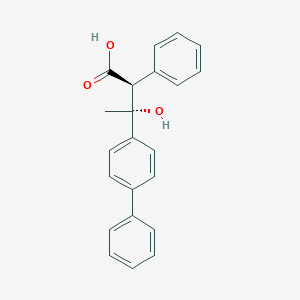

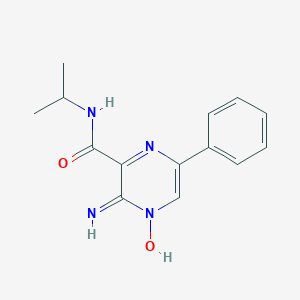
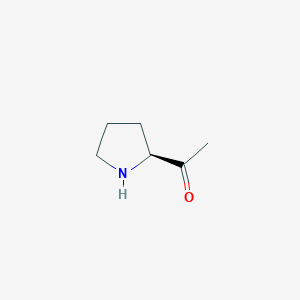
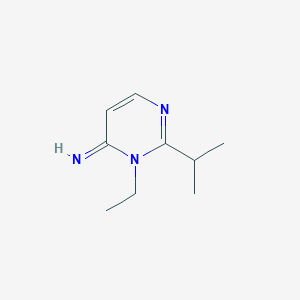
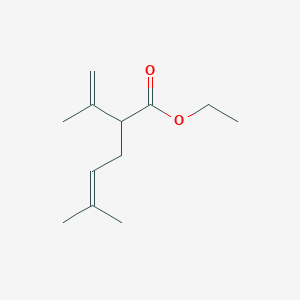
![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)